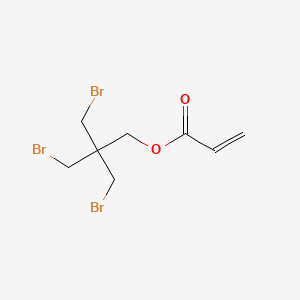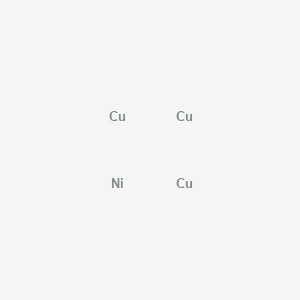![molecular formula C10H11ClN2O2 B14735938 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide CAS No. 5544-33-2](/img/structure/B14735938.png)
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide typically involves the reaction of 3-methylphenyl isocyanate with chloroacetamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chloro group.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced forms of the compound.
科学研究应用
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide
- 2-Chloro-N-[(4-methylphenyl)carbamoyl]acetamide
- 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide
Comparison
Compared to similar compounds, 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This can influence its reactivity, biological activity, and overall chemical behavior. The presence of the chloro group also adds to its versatility in undergoing various chemical transformations.
属性
CAS 编号 |
5544-33-2 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC 名称 |
2-chloro-N-[(3-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-2-4-8(5-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI 键 |
GMKWOXHOFHAXGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
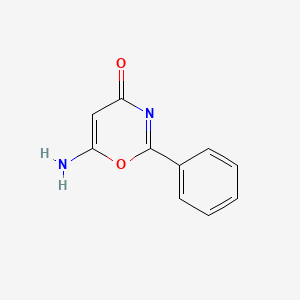


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
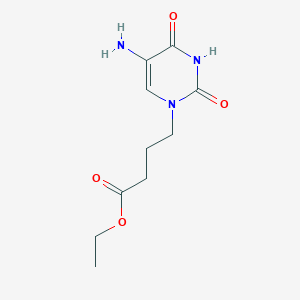
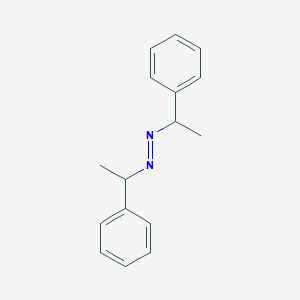
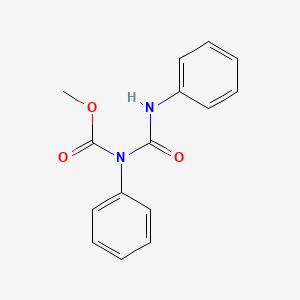
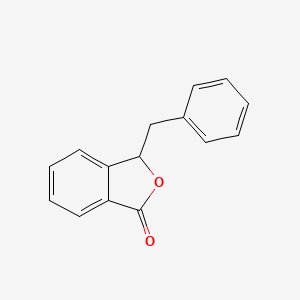
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
